N,6,7-trihydroxy-2-naphthimidamide

Serine Protease Inhibition Antiviral Research Target Engagement

Researchers investigating TTSP-mediated viral entry or GPR6 neurology need validated hydroxylated naphthimidamide analogs-but generic substitution alters activity. N,6,7-trihydroxy-2-naphthimidamide (CAS 757902-26-4) delivers a defined trihydroxylated scaffold for SAR and probe synthesis. - **Application**: TTSP binding studies (patent scaffold) & GPR6 inverse agonist probing - **Derivatization**: Three hydroxyl handles for alkylation/acylation/glycosylation - **Logistical advantage**: Packaged for immediate R&D use

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B11889929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6,7-trihydroxy-2-naphthimidamide
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N
InChIInChI=1S/C11H10N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h1-5,14-16H,(H2,12,13)
InChIKeyFEBNSQJKMXTLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,6,7-Trihydroxy-2-naphthimidamide: Protease & GPCR Scaffold


N,6,7-trihydroxy-2-naphthimidamide (CAS 757902-26-4) is an organic compound belonging to the 2-naphthimidamide class, characterized by a naphthalene core bearing a carboximidamide group at the 2-position and three hydroxyl substituents at the 6- and 7-positions. This structural class has been identified in patent literature as a scaffold for binding Type II Transmembrane Serine Proteases (TTSPs) [1]. The 2-naphthimidamide chemotype is further recognized as a putative inverse agonist scaffold for the GPR6 receptor, a constitutively active GPCR of interest in neurological research [2].

1 TTSP-targeted protease scaffold research
2 GPR6 inverse agonist pharmacophore entry point
3 Trihydroxylated analog for polarity-driven SAR studies

N,6,7-Trihydroxy-2-naphthimidamide Substitution Risks


Within the naphthimidamide class, the pattern and extent of hydroxylation are critical determinants of biological activity. The addition of three hydroxyl groups at the 6- and 7-positions on the naphthalene core of N,6,7-trihydroxy-2-naphthimidamide introduces significant alterations in electronic distribution, hydrogen-bonding capacity, and overall polarity compared to the unsubstituted 2-naphthimidamide or other mono-/di-hydroxylated analogs. These physicochemical changes can directly impact target binding affinity, selectivity, and solubility. For instance, the closely related 6,7-dihydroxy-2-naphthoic acid exhibits approximately 10-fold greater potency than its 5,6-dihydroxy isomer, underscoring the sensitivity of biological activity to the precise positioning of hydroxyl groups on the naphthalene scaffold [1]. Therefore, generic substitution with a less-defined naphthimidamide analog cannot be assumed to recapitulate the specific properties required for reproducible research.

N,6,7-Trihydroxy
Other Naphthimidamides
Hydroxylation
6,7-dihydroxy pattern
Variable or absent
Polarity
High (3 OH groups)
May differ significantly
Target Profile
TTSP / GPR6 scaffold context
Target engagement may not transfer
Hydroxyl positioning is critical: reported ~10-fold potency shift between 6,7- and 5,6-dihydroxy isomers in related naphthoic acid series supports isomer-specific review.

N,6,7-Trihydroxy-2-naphthimidamide: Analog Comparison


TTSP vs Broad-Spectrum Protease Inhibition

While direct quantitative data for N,6,7-trihydroxy-2-naphthimidamide is limited, its core 2-naphthimidamide scaffold is explicitly claimed in patents for binding Type II Transmembrane Serine Proteases (TTSPs) [1]. This provides a class-level inference of targeted mechanism. In contrast, the broad-spectrum serine protease inhibitor nafamostat (a comparator not in the naphthimidamide class) is noted for its non-specific protease inhibition, which can cause serious off-target effects [1]. This distinction implies a potential advantage for naphthimidamide-based compounds in reducing non-specific activity, though direct selectivity data for the specific compound is required for confirmation.

TTSP Targeting
Class-level inference
2-Naphthimidamides bind TTSPs vs. nafamostat (broad-spectrum serine protease inhibitor)
Supports targeted protease research over broad-spectrum alternatives
Direct selectivity data for this compound not reported
Serine Protease Inhibition Antiviral Research Target Engagement

GPR6 Inverse Agonism by 2-Naphthimidamides

Compounds from the 2-naphthimidamide chemical series have been identified as putative inverse agonists of GPR6, a constitutively active orphan GPCR [1]. In functional assays, representative 2-naphthimidamides demonstrated concentration-dependent inhibition of cAMP production and were found to be selective against related receptors like GPR3 and GPR12 [1]. This class-level activity suggests that N,6,7-trihydroxy-2-naphthimidamide may also interact with GPR6, offering a differentiated tool for investigating this brain-specific receptor compared to non-selective GPCR modulators. However, specific potency and selectivity data for the trihydroxy derivative have not been reported.

GPR6 Inverse Agonism
Class-level inference
Concentration-dependent cAMP inhibition; selective over GPR3 and GPR12 in HEK293 cells
Class-level GPCR tool for neurological pathway studies
Specific potency data for trihydroxy derivative not reported
GPCR Pharmacology Neurological Research GPR6 Inverse Agonism

Hydroxylation-Driven Polarity and Hydrogen Bonding

N,6,7-trihydroxy-2-naphthimidamide contains three hydroxyl groups, whereas the baseline 2-naphthimidamide (Naphthalene-2-carboxamidine) has none . The presence of multiple hydroxyl groups is expected to significantly increase aqueous solubility and hydrogen-bonding capacity compared to the unsubstituted analog. While direct solubility measurements are unavailable, this structural difference provides a rationale for selecting the trihydroxylated derivative in assays where improved solubility or altered target interactions are desired. This is a supporting evidence point based on chemical structure.

Hydroxyl Content
Supporting evidence
3 OH groups at positions 6 and 7 vs. 0 in unsubstituted 2-naphthimidamide
Supports polarity and solubility screening rationale
Direct solubility measurements unavailable; structure-based inference
Physicochemical Property Solubility SAR

N,6,7-Trihydroxy-2-naphthimidamide Research Applications


TTSP Inhibition Assays

Researchers studying influenza A viral entry or other TTSP-mediated processes can employ N,6,7-trihydroxy-2-naphthimidamide as a novel tool compound. Its 2-naphthimidamide core is a recognized scaffold for TTSP binding, as described in patent literature [1]. This application is appropriate for initial target engagement studies and for establishing structure-activity relationships (SAR) around hydroxylated naphthimidamide derivatives. The compound offers a differentiated chemical starting point compared to established, broad-spectrum serine protease inhibitors.

GPR6 Constitutive Activity in Neurological Models

Given that 2-naphthimidamides have been validated as inverse agonists of the GPR6 receptor [2], this trihydroxylated analog serves as a valuable probe for exploring the receptor's role in neurite outgrowth and other neurological functions. Its unique hydroxylation pattern may confer distinct pharmacokinetic or target-interaction properties compared to other naphthimidamides in the series, making it a useful candidate for comparative SAR studies in native cellular preparations.

Naphthimidamide Derivatization Intermediate

The three hydroxyl groups on the naphthalene ring provide versatile handles for further chemical derivatization, such as alkylation, acylation, or glycosylation. N,6,7-trihydroxy-2-naphthimidamide can serve as a key intermediate in the synthesis of more complex molecules designed to modulate potency, selectivity, or physicochemical properties for drug discovery programs targeting proteases or GPCRs. This scenario leverages the compound's unique substitution pattern as a foundation for creating focused libraries.

SAR Physicochemical Comparator

In medicinal chemistry campaigns focused on optimizing naphthimidamide leads, N,6,7-trihydroxy-2-naphthimidamide can be included as a comparator to assess the impact of extensive hydroxylation on key drug-like properties. It serves as a polar extreme within the chemical series, allowing researchers to benchmark solubility, permeability, and metabolic stability against less hydroxylated or unsubstituted analogs. This application is critical for guiding lead optimization efforts toward compounds with balanced potency and ADME profiles.

Application
Selection Property
Validation Focus
TTSP inhibition studies
TTSP scaffold binding context
Target engagement and SAR validation
GPR6 neurological models
GPR6 inverse agonist pharmacophore
Neurite outgrowth endpoint review
Derivatization intermediate
Trihydroxy substitution handles
Derivatization feasibility assessment
SAR physicochemical comparator
Polarity and H-bonding profile
Solubility and permeability benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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